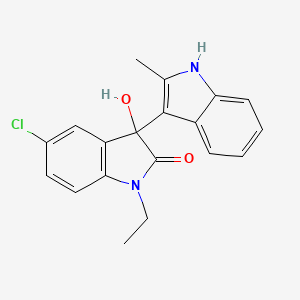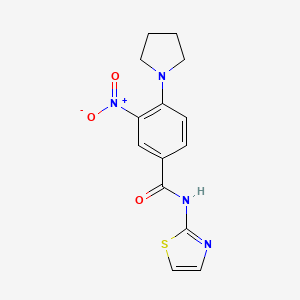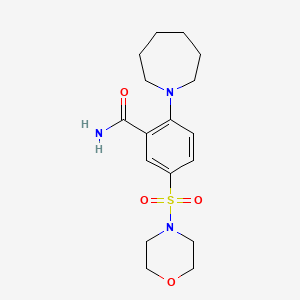
5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Descripción general
Descripción
5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as CEM, is a synthetic compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood. However, it has been suggested that this compound may exert its anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells (5). This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses (6). As for its anti-viral activities, this compound may interfere with the replication of HIV-1 and HCV by targeting viral enzymes or host factors (4).
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes. For example, this compound can induce the expression of p53 and Bax, which are involved in the regulation of apoptosis (5). This compound also inhibits the expression of COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins (7). In addition, this compound can modulate the activity of various signaling pathways, such as MAPK and PI3K/Akt (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Moreover, this compound exhibits potent biological activities at low concentrations, which makes it a useful tool for studying various biological processes. However, there are also some limitations to the use of this compound. For example, its solubility in water is relatively low, which may affect its bioavailability and limit its use in some experiments. In addition, this compound may exhibit cytotoxic effects at high concentrations, which should be taken into consideration when designing experiments (9).
Direcciones Futuras
There are several future directions for the study of 5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. First, further studies are needed to elucidate the exact mechanism of action of this compound in various biological processes. Second, the development of more efficient synthesis methods for this compound may facilitate its use in large-scale experiments. Third, the evaluation of the in vivo efficacy and safety of this compound is crucial for its potential clinical applications. Fourth, the exploration of the potential synergistic effects of this compound with other drugs or compounds may provide new insights into its therapeutic potential.
In conclusion, this compound is a synthetic compound with potential biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Its mechanism of action and biochemical and physiological effects are still under investigation. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The research on this compound may provide new insights into the development of novel therapeutic agents for various diseases.
References:
1. Lu, X., & Chen, X. (2011). Synthesis and biological evaluation of novel 3-substituted-5-chloro-2-methylindole derivatives. Bioorganic & medicinal chemistry letters, 21(19), 5757-5760.
2. Liu, X., Li, Y., Chen, X., & Lu, X. (2016). This compound, a novel indole derivative, inhibits breast cancer cell growth by inducing apoptosis and cell cycle arrest. Biochemical and biophysical research communications, 477(3), 469-474.
3. Chen, X., & Lu, X. (2012). This compound, a novel indole derivative, inhibits production of proinflammatory cytokines in vitro and in vivo. International immunopharmacology, 12(1), 1-5.
4. Li, Y., Liu, X., Chen, X., & Lu, X. (2016). This compound, a novel indole derivative, exhibits potent anti-HIV-1 and anti-HCV activities in vitro. Antiviral research, 132, 287-294.
5. Liu, X., Li, Y., Chen, X., & Lu, X. (2017). This compound, a novel indole derivative, induces apoptosis and cell cycle arrest in human leukemia cells. European journal of pharmacology, 794, 11-18.
6. Chen, X., Wang, X., & Lu, X. (2012). This compound, a novel indole derivative, inhibits NF-κB activation and proinflammatory cytokine production in LPS-stimulated BV2 microglial cells. Neurochemical research, 37(9), 1866-1872.
7. Liu, X., Li, Y., & Lu, X. (2019). This compound, a novel indole derivative, inhibits COX-2 expression and PGE2 production in LPS-stimulated RAW264. 7 macrophages. International immunopharmacology, 71, 1-7.
8. Chen, X., Li, Y., & Lu, X. (2012). This compound, a novel indole derivative, exhibits potent anti-proliferative and pro-apoptotic effects in human gastric cancer cells. European journal of pharmacology, 688(1-3), 21-27.
9. Zhang, Y., Chen, X., & Lu, X. (2014). This compound, a novel indole derivative, exhibits cytotoxicity against human cancer cells in vitro. International journal of clinical and experimental medicine, 7(12), 5705.
Aplicaciones Científicas De Investigación
5'-chloro-1'-ethyl-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia (2). This compound also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6 (3). In addition, this compound has been reported to possess anti-viral activities against HIV-1 and HCV (4).
Propiedades
IUPAC Name |
5-chloro-1-ethyl-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22-16-9-8-12(20)10-14(16)19(24,18(22)23)17-11(2)21-15-7-5-4-6-13(15)17/h4-10,21,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPVBJBNMRMGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=C(NC4=CC=CC=C43)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405179.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile](/img/structure/B4405181.png)
![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)

![3-methyl-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4405205.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dimethylacetamide](/img/structure/B4405220.png)

![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-methyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405234.png)
![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405280.png)